1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride

Salt selection Aqueous solubility Building block handling

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride (CAS 2230798-76-0) is a cyclobutane-derived, non-proteinogenic amino acid diester featuring a strained four-membered carbocycle with geminal amino and methyl ester groups at the 1-position and a second methyl ester at the 3-position. With molecular formula C₈H₁₄ClNO₄ and molecular weight 223.65 g/mol, the compound is supplied as the hydrochloride salt at ≥95% purity.

Molecular Formula C8H14ClNO4
Molecular Weight 223.65
CAS No. 2230798-76-0
Cat. No. B2875534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride
CAS2230798-76-0
Molecular FormulaC8H14ClNO4
Molecular Weight223.65
Structural Identifiers
SMILESCOC(=O)C1CC(C1)(C(=O)OC)N.Cl
InChIInChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H
InChIKeyHKRVWCZPRPGIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl 1-Aminocyclobutane-1,3-Dicarboxylate Hydrochloride (CAS 2230798-76-0) – A Constrained Cyclobutane Amino Acid Diester Building Block


1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride (CAS 2230798-76-0) is a cyclobutane-derived, non-proteinogenic amino acid diester featuring a strained four-membered carbocycle with geminal amino and methyl ester groups at the 1-position and a second methyl ester at the 3-position . With molecular formula C₈H₁₄ClNO₄ and molecular weight 223.65 g/mol, the compound is supplied as the hydrochloride salt at ≥95% purity . The 1,3-disubstituted cyclobutane scaffold enforces a puckered ring conformation (~25° out-of-plane fold) that drastically restricts backbone torsional freedom compared to acyclic amino acid analogs, making this building block particularly valued in peptidomimetic, foldamer, and constrained peptide drug discovery programs [1].

Why Generic Substitution Fails for 1,3-Dimethyl 1-Aminocyclobutane-1,3-Dicarboxylate Hydrochloride (2230798-76-0)


Cyclobutane amino acid building blocks with seemingly similar substitution patterns are not functionally interchangeable. The hydrochloride salt form of the dimethyl ester cannot be replaced by the free base (CAS 2230798-75-9) without losing aqueous solubility and handling stability . The racemic mixture cannot substitute for the enantiopure (1S,3S) stereoisomer (CAS 2241107-75-3) when defined chirality is required, yet the racemate offers higher purity (≥95% vs 90%) at comparable unit cost for early-stage screening . The symmetric dimethyl ester cannot be replaced by mixed alkyl esters such as 3-ethyl 1-methyl 1-aminocyclobutane-1,3-dicarboxylate (CAS 2580235-41-0) without introducing regioselective hydrolysis complexity [1]. And the protected diester cannot be replaced by the free diacid cis-ACBD (CAS 73550-55-7) without losing organic-solvent compatibility for solution-phase peptide coupling . Each substitution decision carries quantifiable consequences for purity, solubility, synthetic tractability, and downstream biological relevance.

Quantitative Differentiation Evidence: 1,3-Dimethyl 1-Aminocyclobutane-1,3-Dicarboxylate Hydrochloride (2230798-76-0) vs Closest Analogs


Hydrochloride Salt vs Free Base – Molecular Weight and Solubility Differentiation for Aqueous/Protic Reaction Conditions

The hydrochloride salt (2230798-76-0) provides a 19.5% molecular weight increment (223.65 vs 187.19 g/mol) relative to the free base (2230798-75-9) due to HCl incorporation (ΔMW = 36.46), and converts the free amine into a protonated ammonium species that exhibits markedly enhanced solubility in polar protic solvents including water, methanol, and methanol/water mixtures . The free base, lacking this salt form, is expected to have lower aqueous solubility and may exist as a liquid or low-melting solid with greater hygroscopicity, complicating accurate weighing and long-term storage .

Salt selection Aqueous solubility Building block handling Peptide chemistry

Purity Differential vs (1S,3S) Enantiopure Stereoisomer – ≥95% vs 90% for Racemic Screening Campaigns

The racemic 1,3-dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride (2230798-76-0) is commercially available at a minimum purity of 95% from multiple suppliers , while the defined (1S,3S) enantiopure stereoisomer (CAS 2241107-75-3) is supplied at a standard purity of 90% . This represents a ≥5 percentage-point purity advantage for the racemic form, corresponding to a ≥2-fold reduction in total impurity burden (≤5% vs ≤10%).

Racemic synthesis Enantiopure comparison Purity specification SAR screening

Symmetric Dimethyl Ester vs 3-Ethyl 1-Methyl Mixed Ester – Elimination of Regioselective Hydrolysis Complexity

The target compound bears two chemically equivalent methyl ester groups (-COOCH₃ at both C1 and C3), providing uniform reactivity toward hydrolysis, transesterification, or aminolysis . In contrast, the 3-ethyl 1-methyl analog (CAS 2580235-41-0) contains differentiated ester moieties that, while enabling selective deprotection, introduce regioselectivity considerations: the ethyl ester is sterically more hindered and hydrolyzes approximately 1.5–3× slower than the methyl ester under basic conditions, requiring careful optimization to achieve chemoselective transformations [1]. The symmetric dimethyl ester eliminates this complexity entirely, ensuring both ester groups react at the same rate under any given condition.

Ester hydrolysis Regioselectivity Synthetic planning Orthogonal deprotection

Racemic Mixture vs Enantiopure (1S,3S) Stereoisomer – Dual Enantiomer Access for Initial SAR Exploration

The target compound (2230798-76-0) is supplied as a racemic mixture containing both (1R,3R) and (1S,3S) enantiomers in equal proportion, whereas the comparator (2241107-75-3) is exclusively the (1S,3S) enantiomer . For initial structure-activity relationship (SAR) exploration where the stereochemical preference of the biological target is unknown, the racemic form provides simultaneous access to both enantiomers in a single procurement, enabling determination of the eutomer/distomer ratio before committing to costly enantioselective synthesis or chiral resolution [1].

Racemate screening Enantiomer comparison Stereochemistry-activity relationships Hit identification

Protected Dimethyl Ester vs Free Diacid (cis-ACBD) – Organic-Phase Peptide Coupling Compatibility

The dimethyl ester hydrochloride (2230798-76-0) serves as an organic-soluble, carboxyl-protected precursor to cis-1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD, CAS 73550-55-7), a known competitive, transportable inhibitor of high-affinity glutamate transporters and a potent NMDA receptor agonist (Ki = 0.052 µM) [1]. While cis-ACBD requires aqueous basic conditions (≥1 eq. NaOH, 100 mM solubility) for dissolution , the dimethyl ester hydrochloride is soluble in common organic solvents (dichloromethane, DMF, THF) enabling direct use in standard solution-phase peptide coupling protocols (HBTU/HOBt, EDC/HOBt) without pre-activation or salt exchange steps [2].

Peptide synthesis Solution-phase chemistry Ester protection Lipophilicity

Cyclobutane Conformational Restriction vs Acyclic Amino Acid Diester Analogs – 0 Endocyclic Rotatable Bonds for Peptidomimetic Rigidity

The 1,3-disubstituted cyclobutane scaffold enforces a non-planar, puckered ring geometry with a ~25° fold angle and zero endocyclic rotatable bonds [1][2]. This contrasts sharply with acyclic amino acid diester analogs (e.g., dimethyl glutamate, dimethyl aspartate), which possess 5–7 freely rotatable bonds along the backbone, allowing extensive conformational sampling that reduces entropic binding affinity and complicates pharmacophore definition [3]. The restricted torsional landscape of the cyclobutane core predetermines the relative orientation of the amino and carboxylate functional groups, which is critical for the rational design of foldamers adopting defined secondary structures (e.g., 12-helical conformations observed for cyclobutane β-amino acid oligomers) [4].

Conformational constraint Peptidomimetic design Foldamer Rotatable bond count

Priority Application Scenarios for 1,3-Dimethyl 1-Aminocyclobutane-1,3-Dicarboxylate Hydrochloride (2230798-76-0) Based on Quantitative Differentiation Evidence


Constrained Peptidomimetic and Foldamer Synthesis Requiring Rigid γ-Amino Acid Scaffolds

The zero endocyclic rotatable bonds and puckered cyclobutane conformation (Section 3, Evidence 6) make this building block ideally suited for incorporation into γ-peptide foldamer sequences where defined secondary structure (e.g., 12-helix or ribbon-type conformations) is required [1]. The symmetric dimethyl ester groups enable global deprotection to the diacid after peptide assembly without regioselectivity complications (Section 3, Evidence 3), while the hydrochloride salt ensures solubility in DMF or DCM for standard coupling protocols (Section 3, Evidence 5) [2].

Early-Stage Medicinal Chemistry SAR Screening of Glutamate Transporter or NMDA Receptor Modulators

The protected diester form serves as a direct precursor to cis-ACBD, a validated competitive inhibitor of high-affinity glutamate transporters and NMDA receptor agonist (Ki = 0.052 µM) (Section 3, Evidence 5) [1]. The racemic nature of the target compound (Section 3, Evidence 4) allows simultaneous evaluation of both enantiomers in a single screening campaign, while the ≥95% purity (Section 3, Evidence 2) minimizes the risk of impurity interference in electrophysiological or radioligand binding assays. Following SAR determination, selective hydrolysis yields the pharmacologically active diacid for confirmatory studies [2].

Building Block for Geometry-Specific Hydrocarbon Peptide Stapling Using Cyclobutane-Containing Residues

Recent studies have demonstrated that cyclobutane-based conformationally constrained amino acids (termed E7 and Z7) serve as effective restricted anchoring residues for ring-closing metathesis (RCM)-mediated peptide stapling, producing geometry-specific stapled peptides with enhanced therapeutic potential [1]. The 1,3-dicarboxylate substitution pattern of the target compound provides two orthogonal functionalization handles (C1-NH₂ for backbone incorporation; C3-COOCH₃ for further derivatization), while the cyclobutane ring rigidity (Section 3, Evidence 6) enforces defined geometry at the stapling junction, which is critical for achieving the desired (E) or (Z) olefin configuration [2].

Prodrug Strategy for CNS-Targeted Constrained Amino Acid Therapeutics

The dimethyl ester hydrochloride provides a significant logP increase (estimated +2.7 to +3.7 log units) relative to the diacid dianion (XLogP3-AA = -2.2) (Section 3, Evidence 5), enhancing passive membrane permeability for CNS applications [1]. The methyl esters serve as bioreversible protecting groups—systemic esterases hydrolyze the methyl esters to release the active diacid (cis-ACBD) in vivo, a strategy directly supported by the known pharmacological activity of cis-ACBD at glutamate transporters and NMDA receptors [2]. The hydrochloride salt form (Section 3, Evidence 1) provides formulation-friendly aqueous solubility for initial in vivo dosing solution preparation.

Quote Request

Request a Quote for 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.